

Fradafiban Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Evaluation

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Compound of Interest

Compound Name: *Fradafiban hydrochloride*

Cat. No.: *B12400522*

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Introduction

Fradafiban is a potent, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.^{[1][2]} As a key player in the final common pathway of platelet aggregation, the GP IIb/IIIa receptor represents a critical target for antiplatelet therapies.^{[3][4]} Fradafiban, a nonpeptide mimetic of the arginine-glycine-aspartic acid (RGD) recognition sequence, was developed to prevent thrombotic events by inhibiting this crucial interaction.^{[2][5]} This technical guide provides an in-depth overview of the discovery, a representative synthesis, mechanism of action, and key experimental evaluation methods for **Fradafiban hydrochloride**.

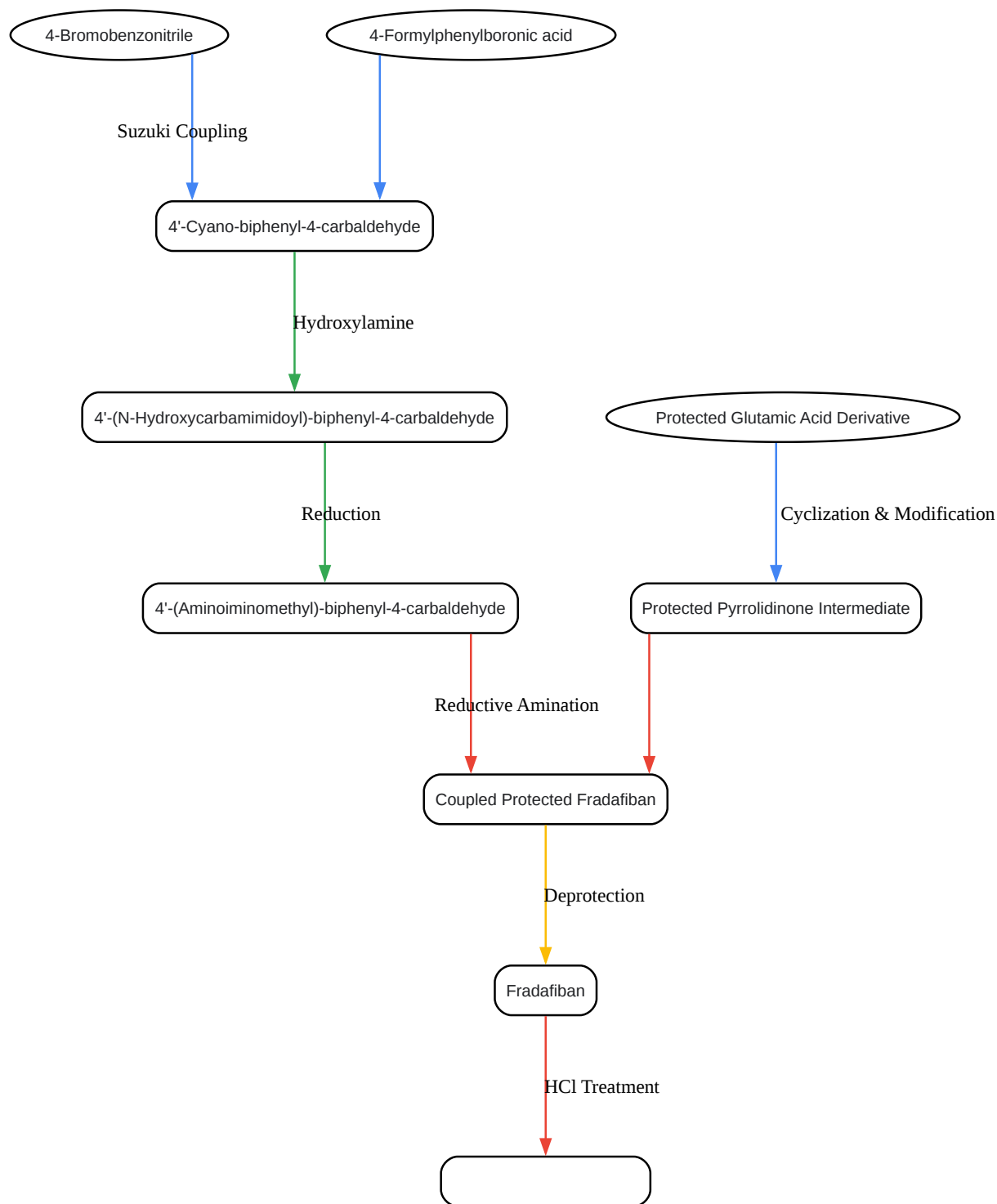
Discovery and Development

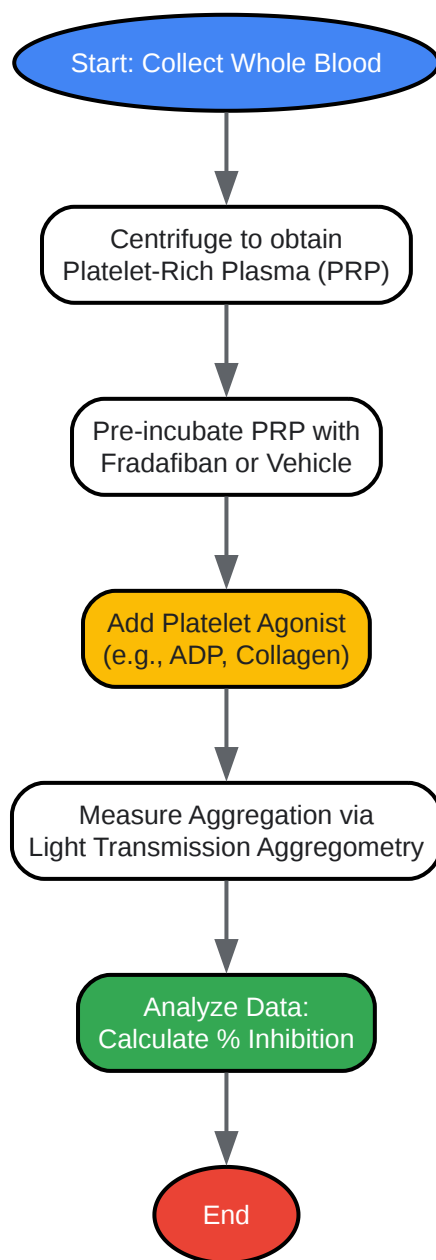
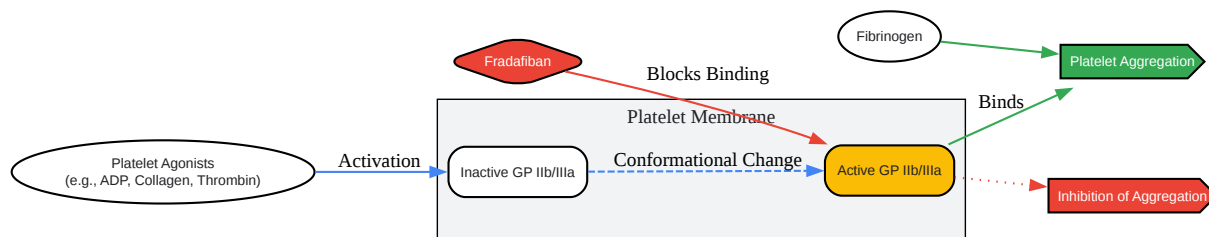
Fradafiban (also known as BIBU-52) was identified as a high-affinity and selective antagonist for the human platelet GP IIb/IIIa complex.^{[2][5]} The development of small synthetic molecules like Fradafiban marked a significant advancement over monoclonal antibodies and peptidic inhibitors, offering the potential for oral administration.^{[3][5]} However, Fradafiban itself exhibits limited oral activity, likely due to its high polarity and poor absorption.^{[2][5]} This led to the development of its orally active prodrug, Lefradafiban (BIBU-104), which involves esterification of the carboxyl group and acylation of the amidino group to create a less polar compound that is metabolically converted to the active Fradafiban in vivo.^{[2][5]}

Synthesis of Fradafiban Hydrochloride

While a definitive, publicly available, step-by-step synthesis protocol for **Fradafiban hydrochloride** is not detailed in the provided search results, a plausible synthetic route can be constructed based on the synthesis of other non-peptide GP IIb/IIIa antagonists and general principles of organic synthesis. The core structure of Fradafiban consists of a biphenyl moiety connected to a substituted pyrrolidinone ring.

A potential synthetic approach would involve the coupling of a suitably functionalized biphenyl component with a protected pyrrolidinone derivative, followed by deprotection and salt formation.





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